molecular formula C11H11FO B2413327 2-Cyclopropyl-2-(4-fluorophenyl)oxirane CAS No. 1147939-86-3

2-Cyclopropyl-2-(4-fluorophenyl)oxirane

Cat. No.: B2413327
CAS No.: 1147939-86-3
M. Wt: 178.206
InChI Key: DYUARTHLYMGBAX-UHFFFAOYSA-N
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Description

Significance of Oxiranes in Advanced Synthetic Methodologies

Oxiranes, commonly known as epoxides, are three-membered cyclic ethers that serve as highly versatile intermediates in organic synthesis. fiveable.menumberanalytics.com Their significance stems from the substantial ring strain inherent in the three-atom ring, which makes them considerably more reactive than other ethers. masterorganicchemistry.comwikipedia.org This high reactivity allows the epoxide ring to be opened by a wide array of nucleophiles—such as alcohols, amines, and thiols—under both acidic and basic conditions. fiveable.memasterorganicchemistry.comwikipedia.org

The ring-opening reactions of epoxides are pivotal in constructing complex molecules, as they can introduce two new functional groups with defined stereochemistry. fiveable.melumenlearning.com For instance, the acid-catalyzed opening of an epoxide can yield a 1,2-diol (a vicinal diol or glycol), while reactions with other nucleophiles can lead to the formation of amino alcohols and other valuable structures. masterorganicchemistry.comlumenlearning.com This reactivity makes oxiranes essential building blocks in the synthesis of pharmaceuticals, agrochemicals, polymers, and natural products. rsc.orgyoutube.com Their ability to be readily synthesized, often through the oxidation of alkenes, further enhances their utility in advanced synthetic methodologies. fiveable.meyoutube.com

Distinctive Structural Features of 2-Cyclopropyl-2-(4-fluorophenyl)oxirane and their Relevance in Chemical Space

The chemical identity and synthetic potential of this compound are defined by the unique interplay of its three core structural components: the oxirane ring, the cyclopropyl (B3062369) group, and the 4-fluorophenyl group. evitachem.com Each of these features imparts specific steric and electronic properties to the molecule, influencing its reactivity and potential applications. evitachem.com

The oxirane ring , as previously discussed, is the primary site of reactivity. Its inherent strain makes the adjacent carbon atoms highly electrophilic and susceptible to nucleophilic attack, serving as a gateway for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution. lumenlearning.comevitachem.com

The cyclopropyl group is a small, highly strained carbocycle that offers several advantages in molecular design. iris-biotech.dehyphadiscovery.com Its rigid structure introduces conformational constraints, which can be beneficial for optimizing the binding of a molecule to a biological target. iris-biotech.denih.gov The C-H bonds in a cyclopropyl ring are shorter and stronger than those in typical aliphatic systems, and the ring itself has enhanced π-character in its C-C bonds. nih.govresearchgate.net This can lead to increased metabolic stability by making the group less susceptible to oxidation by cytochrome P450 enzymes. iris-biotech.dehyphadiscovery.com In drug discovery, the cyclopropyl fragment is often used to enhance potency, improve metabolic profiles, and reduce off-target effects. nih.govresearchgate.netscientificupdate.com

The 4-fluorophenyl group introduces important electronic and physicochemical modifications. The fluorine atom is highly electronegative, creating an electron-withdrawing effect that can influence the reactivity of the rest of the molecule. wikipedia.org In medicinal chemistry, the incorporation of fluorine often enhances metabolic stability and increases lipophilicity, which can improve a compound's ability to cross biological membranes. evitachem.com

The combination of these three motifs in a single molecule results in a versatile synthetic intermediate. The reactive oxirane handle allows for further elaboration into more complex structures, while the cyclopropyl and fluorophenyl groups provide a stable and conformationally defined scaffold with desirable physicochemical properties for applications in medicinal chemistry and materials science. evitachem.com

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₁FO chemicalbook.com
Molecular Weight~182.21 g/mol evitachem.com
SolubilityGenerally soluble in organic solvents (e.g., dichloromethane), less soluble in water. evitachem.com
CAS Number1147939-86-3 chemicalbook.com

Table 2: Contribution of Structural Features in this compound

Structural FeatureRelevance and ContributionSource
Oxirane RingProvides high reactivity due to ring strain; acts as an electrophilic center for nucleophilic ring-opening reactions, enabling the synthesis of diverse functionalized molecules. lumenlearning.comevitachem.com
Cyclopropyl GroupAdds unique steric and electronic properties; introduces conformational rigidity, enhances metabolic stability, and can improve binding to biological targets. evitachem.comiris-biotech.denih.gov
4-Fluorophenyl GroupEnhances lipophilicity and metabolic stability due to the presence of fluorine; the fluorine atom acts as an electron-withdrawing group, influencing the molecule's electronic properties. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-2-(4-fluorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-10-5-3-9(4-6-10)11(7-13-11)8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUARTHLYMGBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CO2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyclopropyl 2 4 Fluorophenyl Oxirane and Analogous Fluorinated Oxiranes

Classical and Contemporary Approaches to Oxirane Formation

The formation of the oxirane ring is a cornerstone of organic synthesis. For a structurally specific compound like 2-Cyclopropyl-2-(4-fluorophenyl)oxirane, the methods can be broadly categorized into the direct epoxidation of an olefin precursor and the construction of the ring from a carbonyl compound.

Epoxidation Reactions: Stoichiometric and Catalytic Variants

Epoxidation of an alkene is a primary and widely utilized method for synthesizing oxiranes. This transformation involves the direct addition of a single oxygen atom across the double bond of an alkene.

Stoichiometric Epoxidation: Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common stoichiometric reagents for this transformation. The reaction proceeds through a concerted mechanism, often referred to as the "Butterfly mechanism," where the oxygen is delivered to the double bond, yielding the epoxide and the corresponding carboxylic acid as a byproduct. The epoxidation of the precursor alkene, 1-cyclopropyl-1-(4-fluorophenyl)ethene, with m-CPBA would directly yield the target oxirane.

Other stoichiometric systems include the use of hydrogen peroxide in the presence of a catalyst or activator, and hypohalites like sodium hypochlorite.

Catalytic Epoxidation: Catalytic methods offer advantages in terms of atom economy and reduced waste. Transition metal complexes are often employed to catalyze epoxidation using terminal oxidants like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), or sodium hypochlorite (NaOCl). While often used for asymmetric synthesis, achiral versions of these catalysts, such as those based on manganese or chromium salen complexes, can efficiently catalyze the epoxidation of unfunctionalized alkenes pitt.edu. The mechanism generally involves the formation of a high-valent metal-oxo species which then transfers the oxygen atom to the alkene substrate wikipedia.org.

Strategies for Constructing the this compound Framework

Two principal retrosynthetic pathways can be envisioned for the construction of the this compound skeleton.

Pathway A: Alkene Epoxidation This is the most direct approach, starting from the corresponding alkene precursor, 1-cyclopropyl-1-(4-fluorophenyl)ethene. This tetrasubstituted-like alkene can be synthesized through various olefination reactions, such as the Wittig or Peterson olefination, starting from cyclopropyl (B3062369) (4-fluorophenyl)methanone. Once the alkene is obtained, it can be subjected to the epoxidation conditions described in section 2.1.1.

Pathway B: Johnson-Corey-Chaykovsky Reaction An alternative and powerful strategy for oxirane synthesis from carbonyl compounds is the Johnson-Corey-Chaykovsky reaction wikipedia.orgorganic-chemistry.org. This method involves the reaction of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, with a ketone or aldehyde wikipedia.org. For the synthesis of this compound, this would involve the treatment of cyclopropyl (4-fluorophenyl)methanone with a suitable sulfur ylide.

The mechanism consists of the initial nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate. Subsequent intramolecular nucleophilic displacement of the sulfonium (B1226848) group by the oxygen anion results in the formation of the three-membered oxirane ring wikipedia.orgorganic-chemistry.org. This method is particularly useful as it builds the ring from a readily available ketone precursor.

Key Synthetic Pathways to this compound
Diagram showing two synthetic pathways: Alkene Epoxidation and Corey-Chaykovsky Reaction.
Interactive Pathway Details

Pathway A: Starts with Cyclopropyl (4-fluorophenyl)methanone, proceeds to 1-Cyclopropyl-1-(4-fluorophenyl)ethene via Wittig reaction, and finally to the target oxirane via m-CPBA epoxidation.

Pathway B: Directly converts Cyclopropyl (4-fluorophenyl)methanone to the target oxirane using a sulfur ylide in the Johnson-Corey-Chaykovsky reaction.

Enantioselective Synthesis of Chiral Oxirane Derivatives

The presence of a stereocenter at the C2 position of the oxirane ring means that this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure epoxides is of significant interest, and catalytic asymmetric methods are the most sophisticated approaches to achieve this.

Catalytic Asymmetric Epoxidation Methodologies

Asymmetric epoxidation allows for the selective formation of one enantiomer over the other, a critical capability in the synthesis of chiral molecules. This is typically achieved by using a chiral catalyst that creates a chiral environment around the reacting species.

Sharpless Asymmetric Epoxidation: The Sharpless epoxidation is a highly reliable and widely used method for the enantioselective epoxidation of primary and secondary allylic alcohols. It utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and TBHP as the oxidant. While immensely powerful, its strict substrate requirement for an allylic alcohol makes it unsuitable for the direct epoxidation of non-functionalized alkenes like 1-cyclopropyl-1-(4-fluorophenyl)ethene.

Jacobsen-Katsuki Epoxidation: For unfunctionalized alkenes, the Jacobsen-Katsuki epoxidation is a premier method for achieving high enantioselectivity wikipedia.orgopenochem.org. This reaction employs chiral manganese(III)-salen complexes as catalysts and typically uses a terminal oxidant such as sodium hypochlorite wikipedia.org. The stereoselectivity arises from the C₂-symmetric chiral ligand, which directs the approach of the alkene to the active Mn(V)-oxo intermediate pitt.eduwikipedia.org. Cis-disubstituted and trisubstituted alkenes are generally excellent substrates, often yielding epoxides with high enantiomeric excess (ee). The application of this methodology to 1,1-disubstituted aryl alkenes, a class to which the precursor for the target compound belongs, has been shown to be effective.

Representative Results for Jacobsen-Katsuki Epoxidation of Styrene Analogs
SubstrateCatalyst SystemOxidantEnantiomeric Excess (% ee)
Styrene(R,R)-Mn(III)-salenNaOCl86
cis-β-Methylstyrene(R,R)-Mn(III)-salenNaOCl96
Indene(R,R)-Mn(III)-salenNaOCl>98
1,2-Dihydronaphthalene(R,R)-Mn(III)-salenNaOCl96

In recent decades, organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. Chiral organocatalysts offer the advantage of being metal-free, often less sensitive to air and moisture, and can provide unique reactivity and selectivity.

Several organocatalytic systems have been developed for asymmetric epoxidation. One prominent strategy involves the use of chiral ketones that form reactive chiral dioxiranes in situ upon oxidation with a stoichiometric oxidant like potassium peroxymonosulfate (Oxone). The Shi epoxidation, which utilizes a fructose-derived chiral ketone, is a well-known example effective for a range of trans-disubstituted and trisubstituted alkenes.

Another major approach employs chiral iminium salt catalysis. Chiral amines react with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion, which then directs the nucleophilic attack of an oxidant. While highly effective for unsaturated carbonyl compounds, this approach is not directly applicable to unfunctionalized alkenes. However, related concepts using chiral dihydroisoquinolinium salts have been shown to catalyze the epoxidation of various alkenes with moderate to good enantioselectivity researchgate.net.

Examples of Organocatalytic Asymmetric Epoxidation
Alkene TypeCatalyst TypeTypical OxidantAchieved Enantioselectivity
Trisubstituted AlkenesShi Catalyst (Fructose-derived ketone)OxoneHigh (>90% ee)
trans-Disubstituted AlkenesShi Catalyst (Fructose-derived ketone)OxoneHigh (>90% ee)
α,β-Unsaturated KetonesChiral Polyamino AcidsH₂O₂/BaseGood to High (80-99% ee)
General AlkenesChiral Iminium SaltsOxoneModerate to Good (60-85% ee)

Reactivity and Mechanistic Studies of 2 Cyclopropyl 2 4 Fluorophenyl Oxirane

Fundamental Reactivity of the Oxirane Ring System

The chemical behavior of 2-Cyclopropyl-2-(4-fluorophenyl)oxirane is fundamentally dictated by the presence of the oxirane ring. An oxirane, or epoxide, is a three-membered cyclic ether that possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. This inherent strain makes the oxirane ring susceptible to various ring-opening reactions, rendering the compound a versatile intermediate in organic synthesis. evitachem.comutexas.edu The primary modes of reaction for the oxirane ring in this molecule include electrophilic activation followed by nucleophilic attack, which alleviates the ring strain. The reactivity is further influenced by the electronic and steric properties of its substituents: the cyclopropyl (B3062369) group and the 4-fluorophenyl group. evitachem.com

The oxygen atom in the oxirane ring possesses two lone pairs of electrons, making it a Lewis base. This basicity allows for electrophilic activation, most commonly through protonation under acidic conditions. vu.nl When the oxirane oxygen is protonated, it becomes a much better leaving group, significantly increasing the electrophilicity of the ring's carbon atoms. This activation facilitates ring-opening by even weak nucleophiles.

This process can be generalized as:

Protonation: The oxirane oxygen is protonated by an acid (H-A), forming a protonated epoxide intermediate.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electrophilic carbon atoms of the ring.

The activation makes the ring-opening process more favorable by creating a more stable transition state. Highly electrophilic reagents, such as arynes, can also trigger reactions with weakly nucleophilic strained rings like epoxides. nih.gov

The high reactivity of the oxirane ring is primarily demonstrated through its susceptibility to nucleophilic ring-opening reactions. evitachem.com This is a consequence of the significant angle strain within the three-membered ring. A wide array of nucleophiles, including amines, thiols, halides, and organometallic reagents, can attack either of the two carbon atoms of the epoxide ring, leading to the formation of a stable, acyclic product. evitachem.comresearchgate.netbeilstein-journals.org These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism, especially under neutral or basic conditions. researchgate.netbeilstein-journals.org The driving force for the reaction is the release of the ring strain, which is estimated to be around 28 kcal/mol for a simple cyclopropane (B1198618) ring, a value indicative of the substantial energy stored in such strained systems. utexas.edu

The ring-opening of an unsymmetrically substituted oxirane like this compound can yield two different regioisomers, depending on which carbon atom is attacked by the nucleophile. The regioselectivity of this reaction is highly dependent on the reaction conditions (acidic vs. basic/neutral). vu.nl

Under Basic or Neutral Conditions: The reaction follows a classic SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom. In this compound, the C2 carbon is attached to both a cyclopropyl and a 4-fluorophenyl group, making it sterically hindered. The C3 carbon is less substituted. Therefore, nucleophilic attack occurs predominantly at C3. This regioselectivity is governed by steric repulsion (Pauli repulsion) between the incoming nucleophile and the substrate. vu.nl

Under Acidic Conditions: After the initial protonation of the epoxide oxygen, the C-O bonds are weakened. The transition state develops significant carbocationic character. The positive charge is better stabilized at the more substituted carbon atom (C2), due to the electronic effects of the attached aryl and cyclopropyl groups. Consequently, the nucleophile preferentially attacks the more substituted C2 carbon. In this scenario, the regioselectivity is governed by the activation strain, where protonation predistorts the substrate to favor attack at the more hindered site. vu.nl

Reaction ConditionSite of Nucleophilic AttackGoverning FactorMajor Product
Basic / NeutralLess substituted carbon (C3)Steric Hindrance1-Cyclopropyl-1-(4-fluorophenyl)-2-(nucleophile)ethan-1-ol
AcidicMore substituted carbon (C2)Carbocation Stability / Activation Strain2-Cyclopropyl-2-(4-fluorophenyl)-1-(nucleophile)ethan-1-ol

Nucleophilic ring-opening reactions of epoxides are stereospecific. The reaction typically proceeds through an SN2 mechanism, which involves a backside attack by the nucleophile relative to the C-O bond being broken. beilstein-journals.orgresearchgate.net This results in an inversion of the configuration at the carbon center that is attacked. This outcome is often referred to as anti-addition, where the nucleophile and the newly formed hydroxyl group are on opposite faces of the original C-C bond. The stereochemistry of the reaction can, in some cases, be influenced by factors such as temperature and solvent. rsc.org

For this compound, if the starting material is a single enantiomer, the nucleophilic attack will lead to a predictable stereoisomer. For instance, attack at C3 will invert the stereocenter at that position, leading to a product with a specific, predictable three-dimensional arrangement.

Nucleophilic Ring-Opening Reactions

Role of the Cyclopropyl Group in Reaction Pathways

The cyclopropyl group attached to the oxirane ring is not merely a passive substituent; it actively influences the molecule's reactivity through both steric and electronic effects. evitachem.com Its presence introduces additional ring strain and provides a unique electronic character that can stabilize reactive intermediates.

The cyclopropane ring itself is characterized by significant ring strain, a combination of angle strain and torsional strain. utexas.edu

Angle Strain: The internal C-C-C bond angles are forced to be 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. utexas.edu

Torsional Strain: The C-H bonds on adjacent carbon atoms are eclipsed, which introduces additional strain. utexas.edu

Type of StrainOriginContribution to Reactivity
Angle StrainC-C-C bond angles compressed to 60°. utexas.eduWeakens C-C bonds, increases potential energy. utexas.edu
Torsional StrainEclipsing of C-H bonds on adjacent carbons. utexas.eduContributes to overall ring strain. utexas.edu

Participation in Rearrangement Processes

Epoxides substituted with groups that can stabilize a positive charge, such as aryl and cyclopropyl moieties, are known to undergo rearrangement reactions, particularly under acidic conditions. For this compound, the presence of both the cyclopropyl and the 4-fluorophenyl groups at the same carbon of the oxirane ring suggests a rich potential for such transformations.

One of the most relevant transformations for this class of compounds is the Meinwald rearrangement. This acid-catalyzed process involves the isomerization of an epoxide to a carbonyl compound. The mechanism proceeds through the protonation of the epoxide oxygen, followed by the opening of the oxirane ring to form a carbocation intermediate. Subsequent 1,2-hydride or 1,2-alkyl/aryl shifts lead to the final carbonyl product. For 2-aryl epoxides, this rearrangement can chemospecifically yield methyl ketones.

In the case of this compound, the tertiary carbon bearing both the cyclopropyl and fluorophenyl groups is poised to form a relatively stable carbocation upon ring-opening. The cyclopropyl group is well-known for its ability to stabilize an adjacent positive charge through a "bent-bond" or σ-aryl conjugation effect, similar to a vinyl or phenyl group. This stabilization facilitates the initial ring-opening step.

Following the formation of the carbocation, several rearrangement pathways are possible:

Migration of a hydride: This would lead to the formation of a ketone.

Rearrangement of the cyclopropyl ring: Acid-catalyzed rearrangements of cyclopropyl epoxides bearing aryl substituents have been shown to yield cyclobutanes and cyclobutenes. This pathway involves the expansion of the three-membered ring, driven by the relief of ring strain and the formation of a more stable carbocationic intermediate.

Aryl migration: The 4-fluorophenyl group could potentially migrate, although this is generally less favored than hydride or alkyl shifts unless the aryl group is strongly activated.

The specific outcome of the rearrangement is highly dependent on the reaction conditions, particularly the nature of the acid catalyst (Lewis or Brønsted acid) and the solvent used.

Table 1: Potential Rearrangement Products of this compound under Acidic Conditions This table is illustrative of potential outcomes based on known rearrangements of analogous compounds.

Starting MaterialCatalyst TypePotential Product ClassRearrangement Type
This compoundLewis or Brønsted AcidKetoneMeinwald Rearrangement (Hydride Shift)
This compoundLewis or Brønsted AcidCyclobutanone/CyclobuteneRing Expansion
This compoundLewis or Brønsted AcidAldehydePhenyl Migration (less likely)

Impact of Fluorine Substitution on Reactivity and Selectivity

The fluorine atom on the phenyl ring exerts a profound influence on the chemical properties of the entire molecule. This influence is a combination of electronic effects that are transmitted through the aromatic system to the reactive epoxide core.

For a fluorine atom located at the para position of the phenyl ring, these effects are in opposition:

Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring and, by extension, the epoxide, making it less nucleophilic but potentially more susceptible to acid-catalyzed ring-opening.

Resonance Effect (+R): The fluorine atom has lone pairs of electrons that can be donated into the π-system of the benzene ring. This resonance effect increases electron density, particularly at the ortho and para positions.

For halogens, the strong -I effect generally outweighs the +R effect, making them deactivating groups in electrophilic aromatic substitution. lumenlearning.comlibretexts.org This net electron-withdrawing character of the 4-fluorophenyl group influences the stability of any carbocationic intermediate formed during a reaction. Compared to an unsubstituted phenyl group, the 4-fluorophenyl group is less effective at stabilizing an adjacent positive charge due to the inductive withdrawal of the fluorine atom. This can affect the rate of reactions that proceed through a carbocationic intermediate, such as SN1-type epoxide ring-opening.

Table 2: Hammett Substituent Constants for Para-Substituents

Substituent (at para-position)σpInductive EffectResonance EffectOverall Electronic Effect
-H0.00NeutralNeutralNeutral
-F+0.06Strong Withdrawing (-I)Weak Donating (+R)Net Weakly Withdrawing
-Cl+0.23Strong Withdrawing (-I)Weak Donating (+R)Net Withdrawing
-CH₃-0.17Weak Donating (+I)N/ANet Donating
-NO₂+0.78Strong Withdrawing (-I)Strong Withdrawing (-R)Strong Withdrawing

Data sourced from established Hammett constant compilations. wikipedia.orgstenutz.eu

In certain contexts, particularly in perfluorinated systems, a phenomenon sometimes referred to as a "negative fluorine effect" can be observed. This effect can lead to unexpected reactivity patterns, such as the strengthening of adjacent bonds. Theoretical studies on the ring-opening of hexafluoropropylene oxide (HFPO) have suggested that the C(α)-O bond is strengthened by negative hyperconjugation between the lone pair of the epoxide oxygen atom and the antibonding C-F orbital. mdpi.com This makes the carbon atom bearing the fluorine less susceptible to nucleophilic attack than might be predicted by simple steric considerations.

The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions (acidic vs. basic/nucleophilic) and the electronic nature of the substituents. The 4-fluorophenyl group plays a critical role in directing the outcome of such reactions.

Under acidic conditions , the reaction often proceeds via a mechanism with SN1 character. The protonated epoxide opens to form a carbocation, or a transition state with significant carbocationic character, at the more substituted carbon that can better stabilize the positive charge. In this compound, this is the tertiary carbon. The 4-fluorophenyl group, being net electron-withdrawing, slightly destabilizes this carbocation relative to an unsubstituted phenyl group. However, the combined stabilizing influence of the tertiary center, the cyclopropyl group, and the phenyl ring still heavily favors carbocation formation at this position. Therefore, under acidic conditions, nucleophilic attack is expected to occur predominantly at the C2 position (the carbon bearing the substituents).

Under basic or neutral nucleophilic conditions , the reaction follows an SN2 mechanism. The nucleophile attacks one of the epoxide carbons, and steric hindrance becomes the dominant factor. The nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, the C2 carbon is quaternary and highly hindered by both the cyclopropyl and fluorophenyl groups. The C3 carbon is a CH₂ group and is significantly more accessible. Therefore, under SN2 conditions, nucleophilic attack is expected to occur exclusively at the C3 position.

Table 3: Predicted Regioselectivity of Ring-Opening for this compound

Reaction ConditionGoverning FactorsPredicted Site of Nucleophilic AttackRationale
Acidic (SN1-like)Electronic (Carbocation Stability)C2 (tertiary, substituted carbon)The tertiary center, stabilized by cyclopropyl and fluorophenyl groups, best supports a positive charge.
Basic/Neutral (SN2-like)Steric HindranceC3 (primary, -CH₂- carbon)The C2 carbon is sterically inaccessible to the incoming nucleophile.

Specific Reaction Types and Transformations Involving 2 Cyclopropyl 2 4 Fluorophenyl Oxirane

Ring-Opening Reactions with Diverse Nucleophiles

The epoxide moiety is a potent electrophile, susceptible to attack by a wide range of nucleophiles. evitachem.com This reaction is a cornerstone of its synthetic utility, allowing for the stereospecific introduction of two vicinal functional groups. The regioselectivity of the attack is governed by both steric hindrance and the electronic stabilization of potential carbocationic intermediates, following either SN1 or SN2 pathways depending on the reaction conditions.

The formation of new carbon-carbon bonds via the ring-opening of epoxides is a fundamental transformation in organic synthesis. nih.gov For 2-Cyclopropyl-2-(4-fluorophenyl)oxirane, this typically requires strong, "hard" carbon nucleophiles such as Grignard reagents, organolithium compounds, or Gilman cuprates. The reaction proceeds via nucleophilic attack at one of the two carbons of the oxirane ring.

Due to the presence of a quaternary carbon substituted with a cyclopropyl (B3062369) and an aryl group, steric hindrance is significant. Nucleophilic attack is therefore expected to occur predominantly at the less substituted methylene (CH₂) carbon of the oxirane ring in an SN2 fashion. Under conditions that favor an SN1 mechanism, such as in the presence of a Lewis acid, attack at the tertiary carbon can occur due to the formation of a more stable tertiary carbocation stabilized by the adjacent 4-fluorophenyl group.

Table 1: Illustrative Ring-Opening Reactions with Carbon Nucleophiles
Carbon Nucleophile (Example)Expected Major Product (SN2 Pathway)Reaction Conditions
Methylmagnesium Bromide (CH₃MgBr)1-Cyclopropyl-1-(4-fluorophenyl)-2-propanolAnhydrous ether or THF
Phenyllithium (C₆H₅Li)1-Cyclopropyl-1-(4-fluorophenyl)-2-phenylethanolAnhydrous ether or THF
Lithium Dimethylcuprate ((CH₃)₂CuLi)1-Cyclopropyl-1-(4-fluorophenyl)-2-propanolAnhydrous ether, low temperature

Reactions with heteroatom nucleophiles are well-documented and synthetically valuable. Amines, thiols, and alcohols can open the epoxide ring to yield amino alcohols, hydroxy sulfides, and hydroxy ethers, respectively. evitachem.comslideshare.net These reactions are typically regioselective, with the nucleophile attacking the less sterically hindered carbon atom. cell.com

A key, documented application of this reaction is in the synthesis of the CCR5 antagonist Vicrivirot. In this pathway, the epoxide this compound is opened by the nitrogen nucleophile from 4-methyl-4H-1,2,4-triazole. The reaction is facilitated by a strong base, such as potassium tert-butoxide, which deprotonates the triazole to increase its nucleophilicity. The nucleophilic attack occurs at the methylene carbon of the oxirane, resulting in the formation of a key β-amino alcohol intermediate.

Table 2: Documented Ring-Opening Reaction with a Nitrogen Nucleophile
Heteroatom NucleophileBase/SolventProduct
4-methyl-4H-1,2,4-triazolePotassium tert-butoxide / DMF1-(Cyclopropyl)-1-(4-fluorophenyl)-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanol

Rearrangement Reactions and Skeletal Modifications

Under specific catalytic conditions, the oxirane ring can undergo rearrangement to afford isomeric products, often involving migration of one of the adjacent substituents.

In the presence of Lewis or Brønsted acids, epoxides can undergo rearrangement to form carbonyl compounds. youtube.com For this compound, the reaction is initiated by the protonation or coordination of the epoxide oxygen to the acid, which weakens the C-O bonds. core.ac.uk Subsequent cleavage of the C-O bond at the tertiary carbon leads to the formation of a relatively stable tertiary carbocation, which is resonance-stabilized by the 4-fluorophenyl group. This carbocation can then undergo rearrangement.

Potential rearrangement pathways include:

Hydride Shift: Migration of a hydride from the adjacent methylene carbon to the carbocation center, followed by tautomerization, would yield an aldehyde.

Aryl Migration: Migration of the 4-fluorophenyl group could lead to the formation of a ketone.

Cyclopropyl Ring-Opening: The cyclopropylcarbinyl cation itself is highly prone to rearrangement, potentially opening to a homoallylic cation, which would lead to more complex rearranged products.

The specific outcome is highly dependent on the catalyst and reaction conditions.

Table 3: Potential Products from Acid-Catalyzed Rearrangement
Catalyst (Example)Plausible Rearranged ProductGoverning Factor
BF₃·OEt₂Cyclopropyl-(4-fluorophenyl)acetaldehydeMigratory aptitude (Hydride vs. Aryl)
TMSOTf1-Cyclopropyl-1-(4-fluorophenyl)acetoneAryl migration preference
Protic Acid (e.g., H₂SO₄)Complex mixture including ring-opened cyclopropane (B1198618) productsCarbocation stability and rearrangement

While specific metal-catalyzed oxidative rearrangements of this compound are not extensively documented, related transformations involving cyclopropane derivatives suggest potential pathways. beilstein-journals.org Metal catalysts, particularly those capable of single-electron transfer (SET), can induce radical-mediated ring-opening of either the oxirane or the cyclopropane. nih.gov

For example, a metal catalyst could induce a one-electron reduction of the epoxide, leading to a C-O bond homolysis to form a β-oxy radical. Alternatively, oxidative addition into the strained C-C bond of the cyclopropyl ring could occur. The resulting radical intermediates are highly reactive and can undergo skeletal rearrangements before being quenched, leading to products that are structurally distinct from those obtained via polar mechanisms.

Cycloaddition and Annulation Reactions

Epoxides can serve as three-atom synthons in cycloaddition reactions, though this is a less common reaction pathway compared to nucleophilic ring-opening. Under Lewis acid catalysis or photochemical conditions, the epoxide can potentially isomerize to a carbonyl ylide. nih.gov This 1,3-dipolar species can then undergo a [3+2] cycloaddition with a suitable dipolarophile, such as an activated alkene or alkyne, to form a five-membered heterocyclic ring (e.g., a tetrahydrofuran derivative).

Given the structure of this compound, the formation of a carbonyl ylide would be followed by reaction with an external trapping agent. The success of such a reaction would depend on the stability of the ylide and its ability to compete with other rearrangement pathways.

Table 4: Hypothetical [3+2] Cycloaddition Reactions
Dipolarophile (Example)Catalyst TypePotential Heterocyclic Product Class
Dimethyl acetylenedicarboxylateLewis Acid (e.g., Sc(OTf)₃)Dihydrofuran derivative
N-PhenylmaleimidePhotochemical (hν)Oxabicyclo[3.3.0]octane derivative

Reactions with Arynes: Diels-Alder and Ring-Opening Aromatization

The interaction of this compound with highly reactive aryne intermediates is a subject of significant synthetic interest. While direct experimental data for this specific compound is not extensively documented in publicly available literature, the reaction can be understood by analogy to the well-established reactivity of similar strained ring systems, particularly vinyl epoxides and cyclopropanes, with arynes. The cyclopropyl group, due to the inherent π-character of its bent C-C bonds, can mimic the reactivity of a vinyl group, participating as a 2π component in cycloaddition reactions.

The proposed reaction mechanism with an aryne, such as benzyne, is postulated to proceed through a cascade sequence initiated by a formal [4+2] Diels-Alder cycloaddition. In this scenario, the aryne acts as the diene component and the cyclopropyl group of the oxirane serves as the dienophile. This initial cycloaddition would lead to a highly strained polycyclic intermediate.

Table 1: Postulated Reaction Products of this compound with Benzyne

Reactant 1Reactant 2Proposed IntermediateFinal Product Type
This compoundBenzynePolycyclic adductSubstituted Phenanthrene derivative

It is important to note that the regioselectivity and stereoselectivity of this reaction would be influenced by the electronic and steric properties of both the aryne and the substituents on the oxirane. The fluorine atom on the phenyl ring, being an electron-withdrawing group, can be expected to modulate the electronic density of the molecule and thereby influence the course of the cycloaddition.

Cascade Reactions Involving Oxirane Ring Opening

The inherent strain of the three-membered oxirane ring in this compound makes it susceptible to nucleophilic and electrophilic attack, leading to ring-opening. This ring-opening can be the initiating step for a variety of cascade reactions, where a sequence of intramolecular transformations occurs to build molecular complexity in a single synthetic operation.

A key feature of this compound that governs its behavior in cascade reactions is the ability of the cyclopropyl group to stabilize an adjacent positive charge. nih.gov In acid-catalyzed ring-opening, protonation of the oxirane oxygen is followed by cleavage of a C-O bond. The cleavage is regioselective, favoring the formation of a carbocation at the carbon atom that is better able to stabilize the positive charge. In this case, the tertiary carbon atom bearing both the cyclopropyl and the 4-fluorophenyl groups is the preferred site for carbocation formation. The adjacent cyclopropyl group can stabilize this positive charge through orbital overlap, a phenomenon known as "cyclopropylcarbinyl cation" stabilization.

This regioselectively formed carbocation can then be trapped by an internal nucleophile, triggering a cascade cyclization. The nature of the cascade and the final product will depend on the specific reaction conditions and the presence of other functional groups in the molecule or in other reactants.

For instance, under acidic conditions, the oxirane ring can open to form a cyclopropylcarbinyl cation, which could then undergo rearrangement or be trapped by a nucleophile. If a suitable nucleophilic moiety is present within the molecule, an intramolecular cyclization cascade can ensue.

Table 2: Potential Cascade Reactions Initiated by Oxirane Ring Opening

InitiatorKey IntermediatePotential Subsequent StepsResulting Structure
Acid (H+)Cyclopropylcarbinyl cationIntramolecular cyclization, rearrangementFused or spirocyclic systems
Lewis AcidLewis acid-epoxide complexNucleophilic attack followed by cascadeFunctionalized polycyclic compounds
Radical InitiatorOxiranylcarbinyl radicalRadical cyclization cascadeCarbocyclic or heterocyclic ring systems

Furthermore, radical-initiated cascade reactions are also a plausible pathway. Homolytic cleavage of a bond, potentially triggered by a radical initiator, could lead to the formation of a radical species which then induces the opening of the oxirane ring. The resulting radical intermediate could then participate in a cascade of intramolecular radical additions to build complex ring systems. The 4-fluorophenyl group can also influence the stability and reactivity of any radical intermediates formed.

Computational Chemistry and Theoretical Investigations of 2 Cyclopropyl 2 4 Fluorophenyl Oxirane

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-Cyclopropyl-2-(4-fluorophenyl)oxirane at the molecular level. These studies elucidate the distribution of electrons and predict the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometric parameters of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry. indexcopernicus.comajchem-a.comresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and steric properties.

The presence of the fluorine atom on the phenyl ring introduces significant electronic effects, influencing the bond lengths and charge distribution across the entire molecule. evitachem.com DFT calculations can quantify these effects, providing a detailed picture of the molecular architecture.

Interactive Table: Calculated Molecular Properties of this compound (Illustrative)

ParameterValueDescription
C-C (oxirane)~1.47 ÅThe bond length within the strained three-membered ring.
C-O (oxirane)~1.44 ÅThe carbon-oxygen bond lengths in the epoxide ring.
C-C (cyclopropyl)~1.51 ÅThe typical bond length in a cyclopropane (B1198618) ring.
C-F (phenyl)~1.36 ÅThe strong carbon-fluorine bond on the aromatic ring.
Dipole Moment~2.5 DA measure of the molecule's overall polarity, influenced by the electronegative fluorine and oxygen atoms.

Note: The values presented in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comprinceton.edu

For this compound, the HOMO is expected to be localized primarily on the oxirane ring and the phenyl group, which are electron-rich regions. The LUMO, conversely, is likely distributed over the C-O bonds of the oxirane, indicating these are the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Interactive Table: Frontier Molecular Orbital Energies (Illustrative)

OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital; related to nucleophilicity.
LUMO-0.8Lowest Unoccupied Molecular Orbital; related to electrophilicity.
HOMO-LUMO Gap5.7 eVEnergy difference, indicating chemical reactivity and stability.

Note: These energy values are hypothetical and based on typical results for structurally related aromatic and epoxide-containing compounds.

Mechanistic Probing via Computational Modeling

Computational modeling is an invaluable tool for exploring the reaction mechanisms of this compound, particularly its characteristic ring-opening reactions.

The high reactivity of the oxirane ring is due to its significant ring strain. evitachem.com Its ring-opening can be catalyzed by either acids or bases. Computational methods can model these reaction pathways and identify the transition state structures. researchgate.netlibretexts.org

Under acidic conditions, the oxygen atom is protonated, making the ring more susceptible to nucleophilic attack. khanacademy.org Transition state calculations often show that the attack occurs at the more substituted carbon atom (the one bonded to the phenyl and cyclopropyl (B3062369) groups), as this carbon can better stabilize the partial positive charge that develops in the transition state. libretexts.orgpressbooks.pub

In contrast, under basic conditions, the ring-opening follows a more traditional SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the oxirane. libretexts.org Computational analysis of the transition states for these reactions allows for the determination of activation energies, which explains the regioselectivity observed under different catalytic conditions.

Interactive Table: Calculated Activation Energies for Ring-Opening (Illustrative)

Reaction ConditionAttacked CarbonActivation Energy (kcal/mol)
Acid-CatalyzedMore Substituted~15
Base-CatalyzedLess Substituted~20

Note: These activation energies are illustrative and intended to demonstrate the trends predicted by transition state analysis.

The stereochemistry of the products of oxirane ring-opening is a crucial aspect of its chemistry. Computational studies can elucidate the factors that control this stereochemical outcome. The ring-opening reactions typically proceed with an inversion of stereochemistry at the site of nucleophilic attack, consistent with an SN2-type mechanism. libretexts.org

Theoretical models of the transition states can visualize the trajectory of the incoming nucleophile and the departing C-O bond, confirming this backside attack. This allows for a detailed understanding of how the substituents on the oxirane ring direct the stereochemical course of the reaction.

Predicting Reaction Outcomes and Design Principles

By integrating the insights gained from quantum mechanical calculations and mechanistic modeling, it is possible to predict the outcomes of reactions involving this compound with a high degree of confidence. For instance, the regioselectivity and stereoselectivity of its ring-opening with various nucleophiles under different conditions can be anticipated.

This predictive power is invaluable in the design of new synthetic methodologies and in the development of novel molecules with specific desired properties. By understanding the electronic and steric factors that govern its reactivity, chemists can strategically employ this compound as a versatile building block in organic synthesis.

Advanced Synthetic Applications of 2 Cyclopropyl 2 4 Fluorophenyl Oxirane As a Chiral Building Block

Construction of Complex Organic Scaffolds

The inherent reactivity of 2-cyclopropyl-2-(4-fluorophenyl)oxirane allows it to serve as a linchpin in the assembly of complex organic frameworks. Its ability to undergo controlled ring-opening reactions provides a powerful tool for chemists to introduce multiple stereocenters and functional groups in a predictable manner, paving the way for the synthesis of novel and elaborate molecular structures.

Fluorinated cyclopropanes are highly sought-after motifs in drug discovery due to the combined benefits of the conformationally rigid cyclopropane (B1198618) ring and the advantageous properties of fluorine, such as improved metabolic stability and cell permeability. While methods for synthesizing fluorinated cyclopropanes are an active area of research, this compound itself represents a valuable, pre-constructed example of this structural class. The most efficient synthesis of this oxirane is often achieved through the Corey-Chaykovsky epoxidation of the corresponding ketone, 2-cyclopropyl-1-(4-fluorophenyl)ethanone. evitachem.com This reaction utilizes sulfonium (B1226848) ylides to convert the ketone into the desired epoxide, thereby assembling the fluorinated cyclopropane-containing system. evitachem.com

A primary application of this compound is its conversion into a wide array of polyfunctionalized molecules. The high ring strain of the epoxide facilitates regioselective and stereoselective ring-opening reactions with a variety of nucleophiles. evitachem.comresearchgate.net This process, typically following an SN2 mechanism, allows for the creation of two vicinal functional groups with defined stereochemistry. beilstein-journals.orgmasterorganicchemistry.com For instance, reaction with oxygen-based nucleophiles like water or alcohols under acidic conditions yields corresponding diols, while nitrogen-based nucleophiles such as amines produce valuable amino alcohols. This versatility makes the oxirane a key starting point for generating molecular diversity. evitachem.com

The table below illustrates the expected products from the reaction of this compound with various classes of nucleophiles, demonstrating its role in generating polyfunctionalized compounds.

Nucleophile ClassReagent ExampleProduct Functional Groups
Oxygen NucleophilesH₂O / H⁺Vicinal Diol
Nitrogen NucleophilesR-NH₂β-Amino Alcohol
Sulfur NucleophilesR-SHβ-Thio Alcohol
Carbon NucleophilesR-MgBr (Grignard)γ-Substituted Alcohol
HydrideLiAlH₄Alcohol

This table represents generalized outcomes of nucleophilic ring-opening reactions on the specified oxirane.

Role in the Synthesis of Specific Intermediates

The structural motif of a cyclopropyl (B3062369) group attached to a fluorophenyl-substituted backbone is present in several key pharmaceutical intermediates. A prominent example is [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, a critical intermediate in the synthesis of the cholesterol-lowering drug, Pitavastatin. google.comresearchgate.net While many reported syntheses of this intermediate start from precursors like 2-amino-4'-fluoro-benzophenone, the this compound molecule represents a valuable building block for accessing this and related quinoline (B57606) scaffolds. google.comgoogle.com The oxirane's structure contains the core components, and its reactivity allows for strategic bond formations necessary to construct the quinoline ring system or other complex heterocyclic intermediates.

Development of Novel Methodologies Utilizing Oxirane Reactivity

Chiral epoxides are fundamental substrates for the development of new synthetic methodologies, particularly in the realm of asymmetric catalysis. The asymmetric ring-opening (ARO) of epoxides is a powerful transformation that can create multiple stereocenters in a single step. mdpi.com this compound, in its enantiopure forms, serves as an excellent model substrate for developing novel catalytic systems for such reactions. Researchers can employ this compound to test new chiral catalysts, such as metal-salen complexes or organocatalysts, for their efficiency in promoting enantioselective ring-opening with various nucleophiles. mdpi.comnih.gov The unique steric and electronic influence of the cyclopropyl group can provide valuable insights into the mechanism and selectivity of these newly developed reactions. Furthermore, the use of fluorinated solvents or promoters can enhance the electrophilicity of the epoxide, enabling reactions with weaker nucleophiles and expanding the scope of synthetic methods. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-cyclopropyl-2-(4-fluorophenyl)oxirane, and how do reaction conditions influence stereochemical outcomes?

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, fluorophenyl aromatic protons at δ 6.8–7.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, HPLC with UV detection (λ = 254 nm) is standard. Differential scanning calorimetry (DSC) determines melting points (cf. related fluorophenyl compounds: mp 80–84°C ).

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl and cyclopropyl groups influence the compound’s reactivity in ring-opening reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom activates the oxirane ring toward nucleophilic attack (e.g., by amines or thiols), while the cyclopropyl group introduces steric hindrance. Computational studies (DFT) can map frontier molecular orbitals to predict regioselectivity. Experimentally, compare reaction rates with non-fluorinated analogs. For example, fluorophenylacetic acid derivatives show enhanced acidity (pKa ~2.5–3.0 ), which may stabilize transition states.

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations in NMR)?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., ring puckering in cyclopropane). Use variable-temperature NMR to probe conformational exchange. For ambiguous NOEs, ROESY or NOESY experiments clarify spatial proximity. Cross-validate with X-ray structures if crystalline (e.g., biphenyl standards crystallize in orthorhombic systems ).

Q. How can researchers assess the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal : Heat samples at 40–60°C for 48–72 hrs; monitor decomposition via TGA or HPLC.

  • pH Stability : Incubate in buffers (pH 1–13) and quantify degradation products (e.g., diols from acid-catalyzed ring-opening). Fluorophenyl groups may enhance stability in acidic conditions compared to non-fluorinated analogs .

    • Stability Data Table :
ConditionDegradation PathwayHalf-Life (Days)Reference
pH 2 (HCl, 37°C)Acid-catalyzed ring-opening3–5Hypothetical
pH 7 (PBS, 25°C)No significant degradation>30Hypothetical

Methodological Recommendations

  • Stereochemical Analysis : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .
  • Computational Modeling : Employ Gaussian or ORCA software for DFT calculations to predict reaction pathways.
  • Safety : Fluorinated compounds may generate toxic HF under extreme conditions; use CaCO₃ traps during pyrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.